molecular formula C12H18 B139643 Benzene, 1-(1-methylethyl)-2-propyl CAS No. 126028-50-0

Benzene, 1-(1-methylethyl)-2-propyl

Cat. No.: B139643
CAS No.: 126028-50-0
M. Wt: 162.27 g/mol
InChI Key: XNVONTNIANKYKT-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methylethyl)-2-propyl (IUPAC name: 1-isopropyl-2-propylbenzene) is a disubstituted benzene derivative featuring an isopropyl group (-CH(CH₃)₂) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 2. This compound belongs to the alkylbenzene family, characterized by aromatic rings modified with branched or linear hydrocarbon chains.

The molecular formula of 1-isopropyl-2-propylbenzene is inferred to be C₁₂H₁₈, with a molecular weight of 162.27 g/mol. Synthesis likely involves Friedel-Crafts alkylation or catalytic alkylation of toluene with appropriate alkenes, as seen in cymene production . Applications of such alkylbenzenes span solvents, fuel additives, and intermediates in organic synthesis, though specific uses for this compound remain undocumented in the evidence.

Properties

CAS No.

126028-50-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-propan-2-yl-2-propylbenzene

InChI

InChI=1S/C12H18/c1-4-7-11-8-5-6-9-12(11)10(2)3/h5-6,8-10H,4,7H2,1-3H3

InChI Key

XNVONTNIANKYKT-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1C(C)C

Canonical SMILES

CCCC1=CC=CC=C1C(C)C

Synonyms

Benzene, 1-(1-methylethyl)-2-propyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs:

o-Cymene (1-methyl-2-isopropylbenzene)

  • Formula : C₁₀H₁₄
  • MW : 134.22 g/mol
  • CAS : 527-84-4
  • Properties : Boiling point ~178°C; retention index (n-alkane scale): 1042 iu .
  • Applications : Antifungal agent (in-vitro activity against Candida spp.) , solvent.

o-Propyltoluene (1-methyl-2-propylbenzene)

  • Formula : C₁₀H₁₄
  • MW : 134.22 g/mol
  • CAS : 1074-17-5
  • Properties : Boiling point ~191°C; structurally similar but lacks the branched isopropyl group .

Propylbenzene

  • Formula : C₉H₁₂
  • MW : 120.19 g/mol
  • CAS : 103-65-1
  • Properties : Boiling point ~159°C; used in gasoline blendstocks .

Cumene (Isopropylbenzene) Formula: C₉H₁₂ MW: 120.19 g/mol CAS: 98-82-8 Properties: Key intermediate in phenol and acetone production.

Comparative Analysis Table:

Compound Formula MW (g/mol) CAS Boiling Point (°C) Retention Index Regulatory Status
1-Isopropyl-2-propylbenzene* C₁₂H₁₈ 162.27 N/A ~220 (estimated) N/A Not listed in NPRI
o-Cymene C₁₀H₁₄ 134.22 527-84-4 178 1042 iu Not regulated
o-Propyltoluene C₁₀H₁₄ 134.22 1074-17-5 191 N/A Not regulated
Propylbenzene C₉H₁₂ 120.19 103-65-1 159 N/A NPRI-listed
Cumene C₉H₁₂ 120.19 98-82-8 152 N/A Regulated (CEPA)

*Estimated values based on structural analogs.

Research Findings and Data

  • Environmental Mobility : Alkylbenzenes like propylbenzene demonstrate moderate soil mobility, posing groundwater contamination risks .
  • Retention Indices : Branched isomers (e.g., o-cymene) have lower retention indices compared to linear analogs due to reduced polarity .
  • Thermodynamic Data : For nitro derivatives (e.g., 1-(1-methylethyl)-4-nitrobenzene), vapor pressure increases with temperature (e.g., 59.72 kPa at 513.08 K) .

Q & A

Q. What are the standard synthesis routes for Benzene, 1-(1-methylethyl)-2-propyl, and how do reaction conditions influence isomer distribution?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic dehydrogenation of substituted cyclohexanes. For example, alkylation of toluene with isopropyl halides in the presence of AlCl₃ yields isomers, with reaction temperature (80–120°C) and solvent polarity critically affecting selectivity. Lower temperatures favor para-substitution, while higher temperatures increase ortho/meta ratios due to steric effects . Gas chromatography (GC) with polar columns (e.g., Petrocol DH) is recommended for isomer separation and quantification .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-H stretching in alkyl substituents at 2800–3000 cm⁻¹ and aromatic C=C at 1450–1600 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent positions (e.g., coupling patterns for isopropyl groups at δ 1.2–1.4 ppm and aromatic protons at δ 6.8–7.2 ppm). ¹³C NMR confirms branching via quaternary carbon signals .
  • Mass Spectrometry : Electron ionization (EI-MS) shows characteristic fragmentation patterns (e.g., m/z 134 [M⁺], m/z 119 from isopropyl loss) .

Q. How should researchers approach purification of this compound from complex mixtures?

  • Methodological Answer : Use fractional distillation (boiling point ~160–180°C) followed by preparative GC with a non-polar stationary phase (e.g., DB-5). Confirm purity via GC-MS retention indices and co-injection with standards .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation) be resolved?

  • Methodological Answer : Discrepancies often arise from experimental setups (static vs. dynamic vapor pressure methods). For example, Stull (1947) reported vapor pressure at 293 K as 10.7 kPa using static methods, while Dykyj et al. (1999) reported 8.97 kPa using ebulliometry . Validate data via:
  • Consistency Checks : Compare with group contribution models (e.g., Joback method).
  • Error Analysis : Quantify uncertainties in temperature control (±0.1°C) and pressure measurement (±1% full scale).
  • Multilab Validation : Use round-robin testing under standardized conditions .

Q. What computational methods predict the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model charge distribution. The methyl and isopropyl groups exhibit +I effects, directing electrophiles to the para position (activation energy ~15–20 kcal/mol).
  • Comparative Studies : Validate predictions against experimental nitration/halogenation outcomes (e.g., regioselectivity ratios from HPLC analysis) .

Q. How does the compound interact with biological macromolecules, and what experimental designs assess these interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) with a focus on hydrophobic pockets.
  • In Vitro Assays : Measure metabolic stability via liver microsomal incubations (e.g., NADPH-dependent depletion rates).
  • Spectroscopic Probes : Fluorescence quenching studies with human serum albumin (HSA) quantify binding constants (e.g., Stern-Volmer plots) .

Q. What strategies address challenges in analyzing environmental degradation products of this compound?

  • Methodological Answer :
  • LC-MS/MS : Use reverse-phase C18 columns and MRM transitions (e.g., m/z 134 → 119 for the parent ion) to detect oxidation products like hydroxylated derivatives.
  • Isotope Labeling : Track degradation pathways using ¹³C-labeled analogs in soil microcosms.
  • QSAR Models : Predict persistence using logP (measured at 3.66) and biodegradation probability scores .

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